1-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}-1,4-diazepane

Lipophilicity Drug Design ADME Prediction

1-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}-1,4-diazepane (CAS 1240581-71-8) is a synthetic N-benzyl-1,4-diazepane derivative bearing a 4-chloro-3-(trifluoromethyl)phenyl substituent, with molecular formula C13H16ClF3N2 and molecular weight 292.73 g/mol. The compound is classified within the PFAS and fluorinated organic compounds category in PubChem and is offered as a research-grade building block by multiple international vendors at purity specifications ranging from 95% to 98%.

Molecular Formula C13H16ClF3N2
Molecular Weight 292.73 g/mol
CAS No. 1240581-71-8
Cat. No. B3093215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}-1,4-diazepane
CAS1240581-71-8
Molecular FormulaC13H16ClF3N2
Molecular Weight292.73 g/mol
Structural Identifiers
SMILESC1CNCCN(C1)CC2=CC(=C(C=C2)Cl)C(F)(F)F
InChIInChI=1S/C13H16ClF3N2/c14-12-3-2-10(8-11(12)13(15,16)17)9-19-6-1-4-18-5-7-19/h2-3,8,18H,1,4-7,9H2
InChIKeyWHTONSMIYGWKEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}-1,4-diazepane (CAS 1240581-71-8): Structural Profile and Procurement Context


1-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}-1,4-diazepane (CAS 1240581-71-8) is a synthetic N-benzyl-1,4-diazepane derivative bearing a 4-chloro-3-(trifluoromethyl)phenyl substituent, with molecular formula C13H16ClF3N2 and molecular weight 292.73 g/mol [1]. The compound is classified within the PFAS and fluorinated organic compounds category in PubChem [1] and is offered as a research-grade building block by multiple international vendors at purity specifications ranging from 95% to 98% . Its structure combines a seven-membered homopiperazine ring with a benzyl-type linkage to an electron-deficient aryl group featuring both chloro and trifluoromethyl substituents — a substitution pattern that appears in patent-scaffold claims for chemokine receptor (CCR2/CCR5) antagonists [2][3]. No primary research publication or patent was identified that reports biological assay data for this exact compound as an isolated, characterized entity.

Why Close Analogs Cannot Substitute for 1-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}-1,4-diazepane in Property-Critical Workflows


Substituting a closely related N-benzyl-1,4-diazepane analog for CAS 1240581-71-8 without verifying property equivalence carries quantifiable risk, because the combined 4-Cl / 3-CF₃ substitution pattern on the benzyl ring generates physicochemical properties that cannot be reproduced by analogs bearing only one of these substituents. The computed XLogP3 of 3.0 for this compound is 0.9 log units higher than that of the mono-chloro analog 1-(4-chlorobenzyl)-1,4-diazepane (XLogP3 = 2.1) [1][2], representing an approximately 8-fold theoretical increase in n-octanol/water partition coefficient. The hydrogen bond acceptor count increases from 2 to 5 with the introduction of the CF₃ group [1][2], altering molecular recognition capacity. Furthermore, the predicted pKa of 10.51 ± 0.20 for the diazepane secondary amine differs from the pKa ~8–9 of unsubstituted 1,4-diazepane [3], indicating that the electron-withdrawing aryl substituent modulates basicity in ways that affect salt formation, purification, and reactivity. These differences are computed rather than experimentally measured and should be treated as supportive evidence only. Importantly, no published head-to-head experimental comparison of this compound against its analogs was identified in the peer-reviewed literature or patent corpus.

Quantitative Differentiation Evidence for 1-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}-1,4-diazepane vs. Closest Analogs


Lipophilicity Advantage: XLogP3 Comparison vs. 1-(4-Chlorobenzyl)-1,4-diazepane (CAS 40389-65-9)

The target compound exhibits a computed XLogP3 of 3.0, compared to an XLogP3 of 2.1 for the direct mono-chloro analog 1-(4-chlorobenzyl)-1,4-diazepane (CAS 40389-65-9), representing a +0.9 log unit difference attributable to the para-CF₃ substituent [1][2]. This difference corresponds to a theoretical ~8-fold increase in n-octanol/water partition coefficient, which may enhance membrane permeability in cell-based assays.

Lipophilicity Drug Design ADME Prediction

Hydrogen Bond Acceptor Capacity: Functional Group-Driven Differentiation vs. Mono-Chloro Analog

The target compound possesses 5 hydrogen bond acceptor (HBA) sites (the diazepane N atoms and three fluorine atoms of the CF₃ group), whereas the mono-chloro analog 1-(4-chlorobenzyl)-1,4-diazepane has only 2 HBA sites (the diazepane ring nitrogens) [1][2]. This 2.5-fold increase in HBA count is directly attributable to the para-CF₃ substituent and may confer distinct intermolecular interaction profiles.

Molecular Recognition Pharmacophore Design Ligand Efficiency

Predicted Basicity Modulation: pKa Difference vs. Unsubstituted 1,4-Diazepane

The predicted pKa of the secondary amine in the diazepane ring of the target compound is 10.51 ± 0.20 , which is approximately 1.5–2.5 log units higher (more basic) than the pKa ~8–9 of unsubstituted 1,4-diazepane [1]. This shift is consistent with the electron-donating effect of the N-benzyl substituent and has implications for the compound's ionization state under physiological and preparative HPLC conditions.

Ionization State Salt Formation Purification

Vendor Purity Grade Differentiation: Commodity Specification Range for Procurement Decision-Making

CAS 1240581-71-8 is commercially available from multiple vendors at purities of 95% (AKSci) , 97% (CheMenu) , and 98% (Leyan, MolCore) . The close analog 1-(3-trifluoromethylbenzyl)-1,4-diazepane (CAS 552868-13-0), which lacks the chloro substituent, is offered by the same vendors at comparable purity grades of 95%–98% , confirming that procurement-grade differentiation for the target compound is primarily determined by the combined Cl/CF₃ substitution pattern rather than purity tier exclusivity.

Chemical Procurement Quality Control Synthetic Intermediate

Scaffold Differentiation: 1,4-Diazepane vs. Piperazine Core with Identical Aryl Substituent

The target compound features a seven-membered 1,4-diazepane (homopiperazine) ring, whereas the directly corresponding piperazine analog 1-[4-chloro-3-(trifluoromethyl)phenyl]piperazine (CAS 41213-04-1) bears the identical aryl group on a six-membered piperazine core . Published evidence in the sigma receptor field demonstrates that homologation of piperazine to 1,4-diazepane can result in a remarkable improvement in sigma-1 receptor affinity and sigma-1/sigma-2 selectivity . While this specific evidence is from a different chemotype series, it establishes the class-level principle that ring expansion from piperazine to diazepane is not a neutral substitution — it can fundamentally alter biological target engagement.

Scaffold Hopping Ring Expansion Conformational Flexibility

Evidence-Backed Application Scenarios for 1-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}-1,4-diazepane (CAS 1240581-71-8) in Scientific Procurement


Medicinal Chemistry SAR Campaigns Targeting Chemokine Receptors (CCR2/CCR5 Antagonist Space)

The 4-Cl-3-CF₃-benzyl substitution pattern on a 1,4-diazepane scaffold is explicitly encompassed within the Markush claims of patents covering diazepane-based CCR2/CCR5 chemokine receptor antagonists [1][2]. The computed XLogP3 of 3.0 [3] positions this compound within the lipophilicity range commonly associated with membrane-permeable GPCR ligands. Research groups synthesizing focused libraries around the CCR2 antagonist pharmacophore may select this compound as a key intermediate or reference standard to explore the contribution of the combined electron-withdrawing Cl/CF₃ substitution pattern to receptor binding and functional antagonism, where the mono-chloro analog (XLogP3 = 2.1) would provide an insufficiently lipophilic comparator.

Fluorinated Building Block for Metabolic Stability Optimization

The presence of the trifluoromethyl group, which increases the HBA count from 2 to 5 relative to the mono-chloro analog [3][4], is relevant for medicinal chemistry programs seeking to block oxidative metabolism at the benzyl position. The CF₃ group is well-established in the medicinal chemistry literature as a metabolically stable bioisostere. Procurement of this specific compound — rather than non-fluorinated analogs — is indicated when the synthetic route requires a pre-installed CF₃ group to avoid late-stage fluorination challenges. The CheMenu product listing explicitly categorizes this compound as a fluorinated building block for drug discovery applications .

Scaffold-Hopping Studies: 1,4-Diazepane vs. Piperazine Comparator Experiments

The target compound offers a direct scaffold-hopping opportunity relative to its piperazine counterpart (CAS 41213-04-1) . Published evidence demonstrates that piperazine-to-diazepane homologation can significantly improve sigma receptor binding affinity and selectivity . Researchers conducting systematic ring-size SAR studies can procure both the diazepane (target) and piperazine (comparator) congeners bearing the identical 4-Cl-3-CF₃-phenyl substituent to isolate the contribution of ring expansion to target engagement, physicochemical properties, and pharmacokinetic profile.

Analytical Reference and Process Chemistry Quality Control

With commercially available purity grades spanning 95% to 98% from multiple vendors , this compound can serve as an analytical reference standard for HPLC method development, impurity profiling, and batch-to-batch consistency verification in process chemistry workflows. The predicted pKa of 10.51 informs mobile phase pH selection for reversed-phase chromatographic method development, where the compound will be predominantly protonated below pH 9.5, facilitating consistent retention time reproducibility.

Quote Request

Request a Quote for 1-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}-1,4-diazepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.